(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
Description
IUPAC Nomenclature and Stereochemical Configuration
(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol represents a chiral compound with significant importance in synthetic organic chemistry. The complete International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is (1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol, which precisely identifies its structural configuration. The molecule possesses a chiral center at the carbon atom bearing the hydroxyl group, with the absolute stereochemical configuration designated as (S) according to the Cahn-Ingold-Prelog priority rules.
The compound is characterized by the following molecular identifiers:
- Molecular Formula: C8H6BrF3O
- Molecular Weight: 255.03 g/mol
- Chemical Abstracts Service (CAS) Registry Number: 80418-13-9
- International Chemical Identifier (InChI) Code: 1S/C8H6BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m0/s1
- InChI Key: PHWPRSZULISLMK-ZETCQYMHSA-N
The structural composition of this compound features several key elements: a 4-bromophenyl group, a hydroxyl functional group, and a trifluoromethyl moiety. The central carbon atom (C-1) bears the hydroxyl group and connects to both the aromatic ring and the trifluoromethyl group. This particular arrangement results in an asymmetric carbon center with the (S) configuration, distinguishing it from its enantiomer, (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol (CAS: 80418-12-8).
The stereogenic center in this molecule plays a crucial role in its potential applications, as the specific three-dimensional arrangement influences its interactions with other chiral systems, particularly in contexts such as asymmetric synthesis, chiral resolution, and pharmaceutical development.
Properties
IUPAC Name |
(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWPRSZULISLMK-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505335 | |
| Record name | (1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80418-13-9 | |
| Record name | (1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Reduction of 4-Bromoacetophenone Derivatives
A primary route to (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol involves the asymmetric reduction of the corresponding ketone, 4-bromo-2,2,2-trifluoroacetophenone. This approach leverages biocatalysts or chiral reducing agents to selectively produce the (S)-enantiomer.
Biocatalytic Reduction : Lactobacillus species and other whole-cell biocatalysts have been employed for asymmetric reductions of related aromatic ketones to their corresponding chiral alcohols with high enantioselectivity. Although direct literature on the exact 4-bromo derivative is limited, analogous systems such as the reduction of 1-(furan-2-yl)ethanone to (R)-1-(furan-2-yl)ethanol by Lactobacillus paracasei BD101 demonstrate the feasibility of this method for trifluoromethylated substrates.
Chemical Asymmetric Reduction : Chiral catalysts such as chiral oxazaborolidines or transition metal complexes with chiral ligands are commonly used for the enantioselective reduction of trifluoromethyl ketones. These methods provide high enantiomeric excess and yield, although specific protocols for the 4-bromophenyl derivative require optimization based on substrate reactivity.
Photoinduced Synthesis and Subsequent Reduction
A notable modern method involves a two-step photoinduced synthesis followed by chemical reduction to obtain the chiral trifluoroethanol.
Step 1: Photoinduced Synthesis of Hydroxytrifluoroethyl Ketones
Using a photocatalyst such as 4DPAIPN under violet LED irradiation (427 nm), 4-bromophenyl styrene derivatives are reacted with trifluoromethyl-containing precursors in dry DMSO under inert atmosphere. This process yields 1-(4-bromophenyl)-4,4,4-trifluoro-3-hydroxybutan-1-one intermediates with controlled stereochemistry. The reaction proceeds at ambient temperature (~25 °C) with argon degassing to prevent oxidation and side reactions.
Step 2: Chemical Reduction
The crude hydroxyketone intermediate is then reduced using sodium borohydride (NaBH4) in ethanol/water mixtures. The reduction is carefully monitored by thin-layer chromatography (TLC) to ensure complete conversion to the corresponding this compound. The product is purified by flash column chromatography on silica gel to achieve high purity.
Multi-Step Synthesis via α-CF3-β-TMS-Alcohol Intermediates
An alternative synthetic route involves the preparation of α-trifluoromethyl-β-trimethylsilyl alcohol intermediates, which are then transformed into the target compound.
Synthesis of α-CF3-β-TMS-Alcohols
Starting from 2-bromobenzaldehyde, trifluoromethylation is achieved using trimethylsilyl trifluoromethyl (TMS–CF3) reagents in tetrahydrofuran (THF) under argon atmosphere at 0 °C. The reaction is catalyzed by tetrabutylammonium fluoride (TBAF) to facilitate the addition of the trifluoromethyl group. After completion, the silyl ether intermediate is cleaved by adding water and additional TBAF to yield the α-CF3-β-TMS-alcohol.
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Subsequent functional group manipulations and stereoselective transformations convert the α-CF3-β-TMS-alcohol to the chiral trifluoroethanol. This method allows for high stereochemical control and can be adapted for various substituted aryl bromides, including the 4-bromo derivative.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Biocatalytic Reduction | Lactobacillus paracasei, others | Aqueous media, mild temperature | High enantioselectivity, green | Limited substrate scope |
| Photoinduced Synthesis + NaBH4 | 4DPAIPN photocatalyst, NaBH4 | Violet LED (427 nm), DMSO, rt | Mild conditions, scalable | Requires photoreactor setup |
| α-CF3-β-TMS-Alcohol Route | TMS–CF3, TBAF, THF | Inert atmosphere, 0 °C to rt | High stereocontrol, versatile | Multi-step, sensitive reagents |
Detailed Research Findings and Notes
The photoinduced method utilizes a redox-active ether and styrene derivative under inert atmosphere with argon degassing to prevent side reactions. The reaction time varies from 90 minutes to 16 hours depending on the step, with temperature control by fans to maintain ambient conditions.
Sodium borohydride reduction is performed in ethanol with aqueous NaOH quenching, followed by standard organic extraction and purification steps. The use of flash chromatography ensures removal of impurities and isolation of the enantiopure product.
The α-CF3-β-TMS-alcohol synthesis employs Schlenk techniques for maintaining inert atmosphere and rigorous solvent purification to avoid moisture and oxygen interference. NMR spectroscopy (1H, 13C, 19F) is used extensively for monitoring reaction progress and confirming stereochemistry.
Photochemical reactors with blue or violet LEDs are designed to optimize light penetration and reaction efficiency. Reaction vessels are degassed by vacuum/argon cycles to ensure an oxygen-free environment, critical for radical and photoredox processes.
Chemical Reactions Analysis
Enantioselective Bioreduction via Alcohol Dehydrogenases
The most extensively studied reaction involving (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol is its synthesis through the enzymatic reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone. This bioreduction employs alcohol dehydrogenases (ADHs) to achieve high enantiomeric excess (ee) of the (S)-enantiomer.
Key Enzymes and Performance
| Enzyme Source | Conversion (%) | Enantiomeric Excess (%) | Configuration |
|---|---|---|---|
| Lactobacillus brevis (Lb-ADH) | >99 | 96 | (S) |
| Rhodococcus ruber (ADH-A) | >99 | 99 | (R) |
| Thermoanaerobacter sp. (ADH-T) | >99 | >99 | (R) |
Reaction Conditions :
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Substrate : 1-(4-Bromophenyl)-2,2,2-trifluoroethanone (20–45 mM).
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Catalyst : Lyophilized whole cells expressing Lb-ADH.
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Cofactor Recycling : NAD+/NADH with isopropanol (5% v/v) as a sacrificial substrate .
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Solvent System : Aqueous buffer (pH 7.0) with 10% 1,4-dioxane to enhance substrate solubility .
Optimization Strategies
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Cosubstrates : Addition of Tween 20 (0.5% w/v) and L-carnitine:lysine (1:2 molar ratio) increased substrate loading to 45 mM, achieving 90% yield in 9 hours .
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Temperature : Reactions performed at 30°C to balance enzyme activity and stability .
Comparative Analysis of ADH Selectivity
The stereochemical outcome of the bioreduction is highly enzyme-dependent:
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Anti-Prelog Enzymes (e.g., Lb-ADH) favor the (S)-enantiomer.
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Prelog Enzymes (e.g., ADH-A, ADH-T) produce the (R)-enantiomer .
Mechanistic Insights
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Hydride Transfer : Lb-ADH facilitates anti-Prelog selectivity via a conserved tyrosine residue, positioning the substrate for (S)-specific reduction .
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Solvent Effects : Polar cosolvents (e.g., deep eutectic solvents) improve substrate solubility without denaturing the enzyme .
Stability and Byproduct Formation
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Hydration Byproducts : The trifluoromethyl group stabilizes geminal diol intermediates during ketone synthesis, though these are fully reduced in the enzymatic step .
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Storage : Stable at 2–8°C under inert conditions, with no racemization observed over six months .
Environmental and Industrial Advantages
Scientific Research Applications
Synthetic Applications
1.1 Asymmetric Synthesis
(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol is primarily utilized as an intermediate in the synthesis of biologically active compounds. Its chiral nature allows for the production of enantiomerically pure substances, which is critical in pharmaceuticals where the efficacy and safety of drugs can depend on their stereochemistry. For example, it has been used in the chemoenzymatic synthesis of Odanacatib, a selective inhibitor of Cathepsin K, important for treating osteoporosis .
1.2 Biocatalysis
The compound has been explored in biocatalytic processes involving alcohol dehydrogenases (ADHs). Studies have shown that various ADHs can effectively convert 1-(4-bromophenyl)-2,2,2-trifluoroethanone to its corresponding alcohol with high enantioselectivity and yield. This biotransformation is significant for producing chiral alcohols in a more environmentally friendly manner compared to traditional methods .
Pharmaceutical Applications
2.1 Drug Development
The compound serves as a precursor in the development of pharmaceuticals. Its ability to participate in various chemical reactions makes it suitable for synthesizing complex molecules that are vital in drug formulation. For instance, its use in synthesizing Odanacatib highlights its role in developing treatments for bone-related disorders .
2.2 Enzyme Inhibition Studies
Due to its structural characteristics, this compound has been employed in studies aimed at understanding enzyme mechanisms and interactions. It has been noted for its ability to inhibit specific enzymes like alcohol dehydrogenase competitively, providing insights into enzyme kinetics and potential therapeutic targets .
Material Science Applications
3.1 Solvent Properties
this compound exhibits unique solvent properties due to its trifluoromethyl group. It has been used as a solvent in various chemical reactions where traditional solvents may not be effective. Its ability to solubilize both polar and non-polar compounds makes it a versatile medium for organic synthesis .
3.2 Polymer Chemistry
In polymer science, this compound can act as a co-solvent or additive to modify the properties of polymers such as nylon. The incorporation of trifluorinated groups can enhance thermal stability and chemical resistance of polymeric materials .
Case Study 1: Chemoenzymatic Synthesis of Odanacatib
A detailed study demonstrated the synthesis of this compound through a sequential approach involving both chemical coupling and enzymatic reduction techniques. This method achieved high yields and enantiomeric purity using various ADHs under optimized conditions .
| Step | Reaction Type | Conditions | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| 1 | Bioreduction | E. coli/ADH-A at 30°C | >99 | 99 (R) |
| 2 | Chemical Coupling | Palladium-catalyzed | N/A | N/A |
Case Study 2: Enzyme Inhibition
Research highlighted this compound's role as an inhibitor of alcohol dehydrogenase. The competitive inhibition was quantified under various substrate concentrations, revealing insights into its potential therapeutic implications .
Mechanism of Action
The mechanism by which (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the trifluoroethanol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs: Halogen-Substituted Trifluoroethanols
The compound is structurally related to halogenated aryl-trifluoroethanols, which differ in substituents on the aromatic ring. Key examples include:
*Yields vary based on synthetic method (e.g., 56% via nucleophilic trifluoromethylation , 95% via ADH-mediated reduction ).
Key Differences :
- Reactivity : The bromine atom in (S)-1-(4-bromophenyl)-2,2,2-TFEOH enables Suzuki-Miyaura cross-coupling reactions, a critical step in constructing biaryl motifs for pharmaceuticals . Chloro and fluoro analogs lack this versatility.
- Physical Properties : Bromine increases molecular weight and polarizability, enhancing crystallinity compared to lighter halogens .
Enantiomeric Comparisons: (R)- vs. (S)-Enantiomers
The (S)-enantiomer is prioritized in drug synthesis due to its stereoselective interactions with biological targets. For example:
- Odanacatib Synthesis : ADH-T and evo-1.1.200 enzymes selectively produce (S)-1-(4-bromophenyl)-2,2,2-TFEOH with >95% ee, while (R)-enantiomers (CAS: 80418-12-8) are less commonly utilized .
- Commercial Availability : The (R)-enantiomer is marketed as a research chemical (e.g., Synthonix, GLPBIO) but lacks reported therapeutic applications .
Functional Group Analogs
Anthryl-Trifluoroethanols
1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle’s alcohol) shares the trifluoroethanol group but replaces the bromophenyl with an anthracene moiety. This compound is widely used as a chiral solvating agent in NMR spectroscopy rather than in synthesis .
Heterocyclic Derivatives
(S)-1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethanol contains a benzothiazole ring instead of bromophenyl. Its crystal structure (monoclinic, space group P2₁) reveals distinct hydrogen-bonding patterns, impacting solubility and crystallinity compared to the bromophenyl analog .
Biocatalytic Reduction
The (S)-enantiomer is efficiently synthesized via ADH-catalyzed asymmetric reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone. Notable enzymes include:
- ADH-A (from Rhodococcus ruber): Quantitative conversion in 1 hour, >95% ee .
- evo-1.1.200 : Anti-Prelog selectivity, suitable for scale-up .
Nucleophilic Trifluoromethylation
Chloro and bromo analogs are synthesized by reacting aryl halides with trifluoroacetaldehyde hydrate, yielding 56–58% of product .
Biological Activity
(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.
This compound is characterized by its trifluoroethanol moiety, which imparts unique physicochemical properties. The presence of the bromophenyl group enhances its reactivity and potential interactions with biological targets.
Table 1: Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H8BrF3O |
| Molecular Weight | 281.06 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds containing trifluoroethanol exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that the compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Antitumor Activity
Fluorinated compounds are known for their antitumor properties. A case study involving derivatives of 2,3-dihydroquinazolin-4(1H)-one synthesized in trifluoroethanol highlighted their antitumor activity. These derivatives were shown to inhibit cancer cell proliferation effectively . The mechanism of action is believed to involve interference with cellular signaling pathways critical for tumor growth.
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has been evaluated for monoamine oxidase inhibition, which is crucial in the treatment of various neurological disorders. The inhibition of this enzyme can lead to increased levels of neurotransmitters such as serotonin and dopamine, thereby enhancing mood and cognitive function .
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. Research focusing on its effects on neurodegenerative diseases indicates that it could mitigate oxidative stress in neuronal cells . This finding opens avenues for further exploration in treating conditions like Alzheimer's disease.
Study on Antimicrobial Efficacy
In a study published in 2019, researchers tested the antimicrobial efficacy of this compound against a panel of pathogens. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli . These findings underscore its potential application in developing new antimicrobial agents.
Investigation of Antitumor Properties
A separate investigation assessed the antitumor effects of synthesized derivatives based on this compound. The results indicated that several derivatives inhibited tumor cell growth with IC50 values ranging from 50 to 100 nM . This suggests that modifications to the structure can enhance therapeutic efficacy.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used for (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol, and how do they differ in efficiency and enantioselectivity?
- Methodological Answer : The primary route involves chemoenzymatic asymmetric reduction of the corresponding ketone (1-(4-bromophenyl)-2,2,2-trifluoroethanone) using alcohol dehydrogenases (ADHs). For example, ADH-A from Rhodococcus ruber achieves >95% enantiomeric excess (ee) with quantitative conversion in 1 hour . Traditional kinetic resolution via lipase-catalyzed acetylation (e.g., using vinyl acetate in toluene) is less efficient and requires longer reaction times . Key differences include enzyme specificity, solvent compatibility, and scalability.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- Chiral HPLC for enantiopurity assessment (e.g., using Pirkle’s reagent for chiral separation) .
- Vibrational Circular Dichroism (VCD) to assign absolute stereochemistry .
- NMR spectroscopy (¹H/¹³C/¹⁹F) for structural confirmation, particularly to resolve trifluoromethyl and bromophenyl signals.
- GC-MS or LC-MS for purity validation and quantification .
Q. How does this compound function in biophysical studies of proteins?
- Methodological Answer : Similar to 2,2,2-trifluoroethanol (TFE), this compound stabilizes intramolecular hydrogen bonds in peptides, promoting α-helix and β-sheet formation. Researchers use it in circular dichroism (CD) spectroscopy to study protein folding kinetics by titrating fluorinated alcohols into aqueous peptide solutions .
Advanced Research Questions
Q. How can researchers optimize enantioselective synthesis using alcohol dehydrogenases (ADHs)?
- Methodological Answer :
- Enzyme Screening : Test ADHs with Prelog (e.g., ADH-T from Thermoanaerobacter ethanolicus) and anti-Prelog (e.g., evo-1.1.200) selectivity to match desired stereochemistry .
- Reaction Engineering : Use freeze-dried whole-cell biocatalysts to enhance stability and reusability.
- Solvent Optimization : Employ toluene or biphasic systems to improve substrate solubility and reduce enzyme inhibition .
Q. What strategies resolve contradictory enantiomeric excess (ee) data across studies?
- Methodological Answer :
- Cross-Validation : Combine chiral HPLC, VCD, and NMR to confirm stereochemical assignments .
- Solvent Purity : Ensure 2,2,2-trifluoroethanol is rigorously deoxygenated to prevent radical side reactions that lower ee .
- Standardized Protocols : Replicate reactions under controlled conditions (pH, temperature, cofactor concentrations) to isolate variables causing discrepancies .
Q. How does fluorination pattern influence biological activity compared to structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare analogs like 1-(3-fluorophenyl)- or 1-(3,5-difluorophenyl)-trifluoroethanol using enzyme inhibition assays (e.g., alcohol dehydrogenase competitive binding) .
- Computational Modeling : Perform molecular docking to assess how bromine and fluorine substituents affect binding to targets like acetylcholinesterase or G-protein-coupled receptors .
Q. What advanced methodologies study the compound’s impact on protein conformational dynamics?
- Methodological Answer :
- Fluorescence Quenching : Monitor tryptophan fluorescence to detect solvent accessibility changes during protein unfolding .
- Molecular Dynamics (MD) Simulations : Simulate interactions between the compound and peptide backbones to predict stabilization mechanisms .
- NMR Relaxation Dispersion : Measure conformational exchange rates in the presence of fluorinated alcohols to quantify stabilization effects .
Q. How can chemoenzymatic cascades integrate Suzuki-Miyaura cross-coupling for precursor synthesis?
- Methodological Answer :
- Sequential Reactions : First, perform ADH-catalyzed reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone to obtain the chiral alcohol. Next, use palladium-catalyzed coupling with boronic acids to introduce aryl groups (e.g., methylsulfonyl biphenyl for Odanacatib precursors) .
- In Situ Monitoring : Track reaction progress via LC-MS to optimize coupling efficiency and minimize byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
